molecular formula C17H16N2O B14553433 (5-Benzyl-2-phenyl-1H-imidazol-4-yl)methanol CAS No. 61698-33-7

(5-Benzyl-2-phenyl-1H-imidazol-4-yl)methanol

Cat. No.: B14553433
CAS No.: 61698-33-7
M. Wt: 264.32 g/mol
InChI Key: ZMAMKNPVAMKIIC-UHFFFAOYSA-N
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Description

(5-Benzyl-2-phenyl-1H-imidazol-4-yl)methanol is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes due to their versatile chemical properties.

Chemical Reactions Analysis

Types of Reactions

(5-Benzyl-2-phenyl-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .

Scientific Research Applications

(5-Benzyl-2-phenyl-1H-imidazol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of (5-Benzyl-2-phenyl-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The imidazole ring plays a crucial role in these interactions, often forming hydrogen bonds and coordinating with metal ions in the active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Benzyl-2-phenyl-1H-imidazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61698-33-7

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

(5-benzyl-2-phenyl-1H-imidazol-4-yl)methanol

InChI

InChI=1S/C17H16N2O/c20-12-16-15(11-13-7-3-1-4-8-13)18-17(19-16)14-9-5-2-6-10-14/h1-10,20H,11-12H2,(H,18,19)

InChI Key

ZMAMKNPVAMKIIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=C(N2)C3=CC=CC=C3)CO

Origin of Product

United States

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